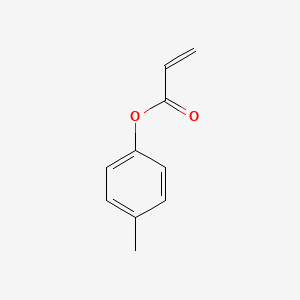
4-Methylphenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl prop-2-enoate, also known as p-tolyl acrylate, is an organic compound with the molecular formula C10H10O2. It is an ester derived from 4-methylphenol (p-cresol) and acrylic acid. This compound is known for its applications in the production of polymers and as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylphenyl prop-2-enoate can be synthesized through the esterification of 4-methylphenol with acrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 4-methylphenol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylpropan-2-ol.
Substitution: 4-Nitro-4-methylphenyl prop-2-enoate, 4-Halo-4-methylphenyl prop-2-enoate.
Applications De Recherche Scientifique
4-Methylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable nature.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl prop-2-enoate primarily involves its ability to undergo polymerization. The compound can form long polymer chains through free radical polymerization, where the double bond in the prop-2-enoate group reacts with other monomers to form a polymer network. This property is exploited in various industrial applications to create materials with desired mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but contains a methoxy group instead of a methyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and is used in different applications.
4-Methylphenyl acetate: Similar ester but with an acetate group instead of a prop-2-enoate group.
Uniqueness
4-Methylphenyl prop-2-enoate is unique due to its specific ester group, which allows it to undergo polymerization reactions effectively. This makes it particularly valuable in the production of polymers and copolymers with tailored properties for various industrial applications .
Propriétés
Numéro CAS |
2374-55-2 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(4-methylphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
Clé InChI |
OJNXPAPLAAGFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


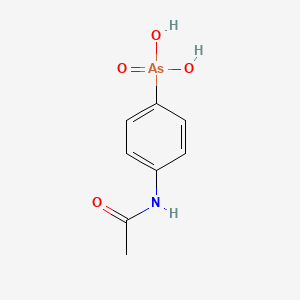
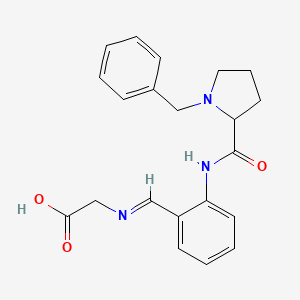
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)

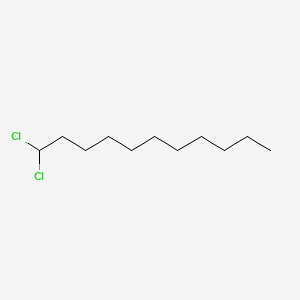

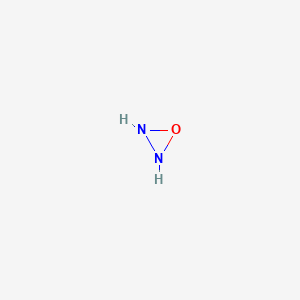
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

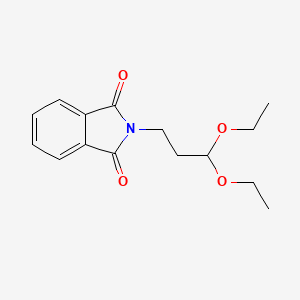
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
